molecular formula C11H16INO B1413700 5-Iodo-2-isobutoxybenzylamine CAS No. 2169454-63-9

5-Iodo-2-isobutoxybenzylamine

Cat. No. B1413700
CAS RN: 2169454-63-9
M. Wt: 305.15 g/mol
InChI Key: KAFXMWVVYKRAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-isobutoxybenzylamine (5-I2BBA) is a synthetic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals and pharmaceutical intermediates, and has been used in a variety of biochemical and physiological studies. 5-I2BBA is a unique compound, as it contains both an iodine atom and an isobutoxybenzyl group, which makes it highly reactive and versatile.

Scientific Research Applications

5-Iodo-2-isobutoxybenzylamine has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of pharmaceuticals and pharmaceutical intermediates, as well as to study the biochemical and physiological effects of drugs. 5-Iodo-2-isobutoxybenzylamine has also been used to study the synthesis of pharmaceutical intermediates, as well as to study the synthesis of small molecules. Additionally, 5-Iodo-2-isobutoxybenzylamine has been used to study the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-isobutoxybenzylamine is not well understood. However, it is believed to be a reactive compound due to the presence of an iodine atom and an isobutoxybenzyl group. It is thought that the iodine atom is responsible for the reactivity of the compound, and that the isobutoxybenzyl group is responsible for the stability of the compound. Additionally, it is believed that the presence of the isobutoxybenzyl group allows for the formation of covalent bonds with other molecules, which may explain its wide range of applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Iodo-2-isobutoxybenzylamine are not well understood. However, it is believed to have an effect on the metabolism of certain drugs, as well as on the synthesis of small molecules and polymers. Additionally, it is believed to have an effect on the activity of enzymes, as well as on the activity of certain hormones.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Iodo-2-isobutoxybenzylamine in lab experiments is its versatility. Its unique structure allows it to be used in a variety of experiments, and it can be used to study the mechanism of action of pharmaceuticals and pharmaceutical intermediates, as well as to study the biochemical and physiological effects of drugs. Additionally, it can be used to study the synthesis of small molecules and polymers.
The main limitation of using 5-Iodo-2-isobutoxybenzylamine in lab experiments is its reactivity. It is highly reactive, and therefore must be handled with care. Additionally, it must be stored in a cool, dry place, and should not be exposed to light or air.

Future Directions

Given the wide range of applications of 5-Iodo-2-isobutoxybenzylamine, there are many potential future directions for research. These include further studies on the mechanism of action of 5-Iodo-2-isobutoxybenzylamine, as well as studies on its biochemical and physiological effects. Additionally, further studies on the synthesis of small molecules and polymers using 5-Iodo-2-isobutoxybenzylamine could be conducted, as well as studies on the use of 5-Iodo-2-isobutoxybenzylamine in the synthesis of pharmaceuticals and pharmaceutical intermediates. Finally, further studies on the stability of 5-Iodo-2-isobutoxybenzylamine could be conducted, as well as studies on the use of 5-Iodo-2-isobutoxybenzylamine in the development of new materials.

properties

IUPAC Name

[5-iodo-2-(2-methylpropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16INO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFXMWVVYKRAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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